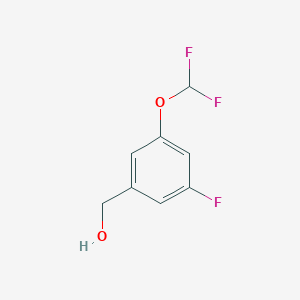

3-(Difluoromethoxy)-5-fluorobenzyl alcohol

Description

3-(Difluoromethoxy)-5-fluorobenzyl alcohol is a fluorinated aromatic alcohol featuring a benzyl alcohol core substituted with a difluoromethoxy (-OCHF₂) group at the 3-position and a fluorine atom at the 5-position. Fluorinated benzyl alcohols are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to enhance metabolic stability, bioavailability, and target binding affinity via electronic and steric effects .

Properties

IUPAC Name |

[3-(difluoromethoxy)-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXXGQVYFAZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Difluoromethylation of Alcohols via Mechanochemical Methods

One of the modern approaches to introduce difluoromethoxy groups onto aromatic alcohols involves mechanochemical difluoromethylation. This method uses difluorocarbene precursors reacting with alcohols in a solvent system, often dichloromethane (DCM) and water, under mechanochemical conditions such as mixer milling.

- Mechanism and Conditions:

- Alcohol substrates are subjected to difluorocarbene generated in situ.

- The reaction is optimized in a two-phase solvent system (DCM/water) to enhance yields.

- Primary, secondary, and tertiary alcohols can be converted, though secondary and tertiary require more equivalents of difluorocarbene precursors and activators.

- Extraction with DCM and subsequent chromatography yields difluoromethyl ethers.

- Solid alcohol substrates may require melting or solubilization with DCM to improve yields.

This method is notable for its solvent efficiency and mild conditions, enabling the direct formation of difluoromethyl ethers from alcohols without pre-functionalization.

Stepwise Synthesis via Thioformates or Difluorocarbene-Induced Ring-Openings

Alternative synthetic routes involve stepwise transformations:

-

- Alcohols can be converted into thioformates, which then undergo difluoromethylation.

- This approach allows for controlled introduction of difluoromethoxy groups.

Difluorocarbene-Induced Ring-Opening:

- Cyclic ethers undergo ring-opening in the presence of difluorocarbene, leading to difluoromethylated products.

These methods provide versatility in introducing difluoromethoxy groups but may require multiple steps and careful control of reaction conditions.

Use of Difluoromethylthio- and -seleno Reagents for Alcohol Functionalization

Research has introduced novel reagents such as BT-SCF2H and BT-SeCF2H for difluoromethylthiolation and difluoromethylselenylation of alcohols:

-

- These reagents enable nucleophilic difluoromethylation under mild conditions.

- Silver triflate acts as a critical activator to enhance yields and substrate scope.

- Benzylic alcohols, such as 3-(difluoromethoxy)-5-fluorobenzyl alcohol analogs, can be functionalized using these reagents.

-

- Difluoromethylation of alcohols is more challenging than trifluoromethylation due to the lower stability of partially fluorinated anions.

- The addition of activators is often necessary to achieve synthetically useful yields.

This method represents an advanced nucleophilic route for introducing difluoromethyl groups to benzylic alcohols.

Late-Stage Difluoromethylation Strategies

Recent reviews highlight late-stage difluoromethylation techniques for aromatic compounds:

-

- Use of reagents such as N,N-diethylaminosulfur trifluoride (DAST) and XtalFluor-M® for difluoromethyl introduction.

- Stepwise protocols starting from aryl iodides, involving coupling with difluoroacetate esters, hydrolysis, and decarboxylation to yield difluoromethylated arenes.

- Limitations include incompatibility with some functional groups and the need for pre-installed aldehyde functionalities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Difluoromethoxy)-5-fluorobenzaldehyde or 3-(Difluoromethoxy)-5-fluorobenzoic acid.

Reduction: Formation of 3-(Difluoromethoxy)-5-fluorotoluene.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorobenzyl alcohol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorobenzyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 3-(difluoromethoxy)-5-fluorobenzyl alcohol with key analogs from the evidence, focusing on substituent effects, molecular formulas, and weights:

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy (-OCHF₂) group in the target compound is moderately electron-withdrawing, comparable to -CF₃ but less than nitro (-NO₂) groups. This enhances electrophilic reactivity while maintaining solubility . Trifluoromethyl (-CF₃) () is strongly electron-withdrawing, increasing resistance to oxidative metabolism in drug candidates. Methoxy (-OCH₃) () is electron-donating, improving solubility but reducing electrophilicity .

Steric and Lipophilic Effects :

- The chloro (-Cl) group () provides moderate steric hindrance and lipophilicity, making it suitable for cross-coupling reactions .

- Difluoromethoxy (-OCHF₂) offers a balance of lipophilicity and metabolic stability, often preferred in CNS-targeting pharmaceuticals .

Thermal and Physical Properties :

- Melting points (MP) vary significantly: Chloro/trifluoromethyl analogs () exhibit MPs of 57–77°C, whereas methoxy derivatives () are typically liquids at room temperature . The target compound’s MP is expected to fall between these ranges due to its substituents.

Biological Activity

Overview

3-(Difluoromethoxy)-5-fluorobenzyl alcohol (CAS No. 1242252-26-1) is an organic compound notable for its unique difluoromethoxy and fluorobenzyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug development and enzyme interaction studies.

The compound is characterized by:

- Molecular Formula : C9H8F3O2

- Molecular Weight : 206.15 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of difluoromethoxy and fluorobenzyl groups enhances binding affinity, potentially modulating various biological pathways. It has been studied for its role in:

- Enzyme Inhibition : Particularly as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Modulation : Interaction with neurotransmitter receptors and other signaling pathways.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has shown promise as a COX-2 inhibitor, reducing the production of pro-inflammatory prostaglandins, which are mediators of inflammation.

- Antimicrobial Effects : Preliminary studies suggest potential inhibitory effects against certain bacterial strains, although specific data on efficacy remains limited.

- Antitumor Activity : In vitro studies have explored its effects on cancer cell lines, indicating some degree of cytotoxicity against specific types of cancer cells.

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites.

- Excretion : Predominantly excreted via urine.

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor® in DMF, 80°C | 65 | 95 | |

| Difluoromethoxy Installation | ClCF2H, CuI, DIPEA, DMSO | 72 | 98 | |

| Reduction | NaBH4, THF, 0°C | 88 | 99 |

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm, coupling patterns indicate substitution positions), benzylic -CH2OH (δ 4.5–4.7 ppm), and -OCF2H (δ 6.2–6.5 ppm as a triplet due to ²JHF coupling) .

- ¹⁹F NMR : Distinct signals for -OCF2H (δ -80 to -85 ppm, dt) and aromatic fluorine (δ -110 to -120 ppm, m) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C8H7F3O2 (calc. 204.0432) .

- IR Spectroscopy : Stretching vibrations for -OH (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

Advanced: How does the difluoromethoxy group impact the compound’s metabolic stability in drug discovery applications?

Methodological Answer:

The difluoromethoxy group (-OCF2H) enhances metabolic stability by:

- Electron-Withdrawing Effects : Reducing electron density on the aromatic ring, thereby slowing oxidative metabolism by cytochrome P450 enzymes .

- Steric Hindrance : The bulkier -OCF2H group compared to -OCH3 impedes enzymatic access to the methoxy site.

- Experimental Validation :

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-life (t½) against non-fluorinated analogs.

- Use LC-MS/MS to monitor metabolite formation (e.g., demethylation or hydroxylation products) .

Advanced: What are the challenges in maintaining the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Sensitivity : The benzylic alcohol group is prone to oxidation under basic conditions (pH > 8). Stabilize solutions with antioxidants (e.g., BHT) or store in acidic buffers (pH 4–6) .

- Thermal Degradation : At >40°C, decomposition via elimination reactions (e.g., forming aldehydes) occurs. Use lyophilization for long-term storage and monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Light Sensitivity : Fluorinated aromatic compounds may undergo photodegradation. Use amber vials and inert atmospheres (N2 or Ar) for storage .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood due to potential volatility .

- Spill Management : Absorb with inert material (vermiculite), then neutralize with 5% sodium bicarbonate solution.

- Waste Disposal : Incinerate in a licensed facility equipped for halogenated waste .

Advanced: Can computational models predict the compound’s pharmacokinetic properties or binding affinity to biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the -OH group and hydrophobic interactions with fluorinated moieties .

- ADMET Prediction : Tools like SwissADME or QikProp estimate logP (lipophilicity), blood-brain barrier permeability, and CYP inhibition. Validate predictions with in vitro assays .

- Quantum Mechanical (QM) Calculations : Analyze electron density maps (Gaussian 09) to predict sites of electrophilic/nucleophilic reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.